molecular formula C14H9ClO3 B2995405 4-Formylphenyl 4-chlorobenzoate CAS No. 108577-34-0

4-Formylphenyl 4-chlorobenzoate

Cat. No.: B2995405
CAS No.: 108577-34-0
M. Wt: 260.67
InChI Key: KQSDBATZVOQQQY-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C14H9ClO3 and its molecular weight is 260.67. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSDBATZVOQQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Formylphenyl 4 Chlorobenzoate

Esterification Protocols for the Formation of 4-Formylphenyl 4-chlorobenzoate (B1228818)

Esterification is the cornerstone for synthesizing 4-Formylphenyl 4-chlorobenzoate. The reaction typically involves forming an ester linkage between the phenolic hydroxyl group of 4-hydroxybenzaldehyde (B117250) and the carboxyl group of 4-chlorobenzoic acid.

Conventional synthesis of this compound often employs the reaction of 4-hydroxybenzaldehyde with a more reactive derivative of 4-chlorobenzoic acid, such as 4-chlorobenzoyl chloride. This method, a variant of the Schotten-Baumann reaction, is effective due to the high reactivity of acid chlorides. The reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct. nih.gov The synthesis is generally performed in an inert solvent, such as tetrahydrofuran (B95107) (THF), at controlled temperatures. nih.gov

Another conventional approach is the Fischer-Speier esterification, which involves directly reacting the carboxylic acid (4-chlorobenzoic acid) with the alcohol (4-hydroxybenzaldehyde) in the presence of a strong acid catalyst, like sulfuric acid, and often requires heating under reflux. libretexts.org The mechanism involves protonation of the carboxylic acid's carbonyl group by the strong acid, which enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxybenzaldehyde. libretexts.org All steps in the Fischer esterification are reversible, and the equilibrium can be shifted toward the product by removing water as it is formed. libretexts.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering improved yields and shorter reaction times compared to conventional heating methods. frontiersin.org This technology utilizes dielectric heating to rapidly increase the temperature of the reaction mixture. rsc.org

In the context of ester synthesis, microwave irradiation can significantly enhance reaction rates. nih.gov For the synthesis of a structurally similar compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, microwave irradiation was successfully employed. fip.org Research into this analogous synthesis demonstrated that the microwave power is a critical parameter for optimization. It was found that lower power (120 watts) produced the highest yield (89.09%), whereas higher power (400 watts) resulted in a lower product yield, possibly due to increased kinetic energy leading to side reactions or degradation. fip.org This suggests that for the synthesis of this compound, careful optimization of microwave power would be crucial to maximize the yield and purity of the final product. fip.org

Table 1: Microwave Power Optimization for a Structurally Similar Ester

Microwave Power (Watts) Yield (%)
120 89.09
200 Lower than 89.09
400 Lowest yield

Data derived from the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate. fip.org

Coupling agents are frequently used to facilitate the direct esterification of a carboxylic acid with an alcohol under mild conditions. peptide.com Carbodiimides, such as N,N′-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common reagents for this purpose. peptide.comengineering.org.cn

In the synthesis of this compound, EDC has been used successfully in conjunction with 4-dimethylaminopyridine (B28879) (DMAP). engineering.org.cn The reaction proceeds by activating the carboxylic acid (4-chlorobenzoic acid) with the carbodiimide, which then reacts with the hydroxyl group of 4-hydroxybenzaldehyde to form the ester. peptide.com DMAP often serves as a catalyst in these reactions. peptide.com This method achieved a high yield of 86.7%. engineering.org.cn The primary byproduct of DCC-mediated couplings is dicyclohexylurea, which is largely insoluble in most organic solvents and precipitates out, simplifying purification. peptide.com

Table 2: Synthesis of this compound via EDC Coupling

Reactants Coupling Agents Solvent Yield (%) Melting Point (°C)
4-Hydroxybenzaldehyde, 4-Chlorobenzoic Acid EDC, DMAP Dichloromethane (B109758) 86.7 111-112

Data from a reported synthesis. engineering.org.cn

Exploration of Acyl Nucleophilic Substitution Mechanisms in Synthesis

The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. en-academic.com This mechanism is fundamental to the reactions of carboxylic acid derivatives, including acid chlorides, anhydrides, and esters. chemistrytalk.orgvanderbilt.edu The reaction proceeds via a two-step process: nucleophilic addition followed by elimination. en-academic.comvanderbilt.edu

In the first step, the nucleophile—in this case, the oxygen atom of the hydroxyl group in 4-hydroxybenzaldehyde—attacks the electrophilic carbonyl carbon of the activated 4-chlorobenzoic acid derivative. en-academic.com This attack breaks the carbonyl π-bond and forms a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com

Precursor Reactants and Reagent Selection

The successful synthesis of this compound relies on the appropriate selection of precursor reactants and reagents. The core structures are provided by 4-hydroxybenzaldehyde and a 4-chlorobenzoic acid derivative.

4-Hydroxybenzaldehyde is a key starting material, providing the formylphenyl moiety and the phenolic hydroxyl group for esterification. nih.govengineering.org.cn It is a widely available and important intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. google.com

The second precursor is 4-chlorobenzoic acid or one of its more reactive derivatives. engineering.org.cn The choice of derivative significantly influences the reaction conditions.

4-Chlorobenzoic Acid : When the acid itself is used, the reaction requires either a strong acid catalyst (Fischer esterification) or a coupling agent like EDC or DCC to activate the carboxyl group. libretexts.orgengineering.org.cn A study using 4-chlorobenzoic acid directly with 4-hydroxybenzaldehyde in the presence of EDC and DMAP in dichloromethane resulted in a high yield of the desired ester. engineering.org.cn

4-Chlorobenzoyl Chloride : This acid chloride is significantly more reactive than the parent carboxylic acid. vanderbilt.edu Its use allows the reaction to proceed under milder, often basic, conditions without the need for a strong acid catalyst. nih.gov The reaction of 4-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in THF with triethylamine as a base is a common and effective synthetic route. nih.gov

Table 3: Precursor Reactants for Synthesis

Precursor 1 Precursor 2 Method
4-Hydroxybenzaldehyde 4-Chlorobenzoic Acid Coupling Agent (EDC/DMAP)

Employment of Acyl Halides (e.g., p-Chlorobenzoyl Chloride)

A key synthetic route to this compound involves the reaction of a phenolic starting material with an acyl halide. mdpi.com Specifically, p-Chlorobenzoyl chloride is used to introduce the 4-chlorobenzoyl moiety onto a phenyl ring bearing a formyl group.

In a typical procedure, the synthesis is carried out by dissolving a phenolic precursor, such as 4-hydroxybenzaldehyde, in a suitable solvent like dimethylformamide (DMF). mdpi.com A base, commonly triethylamine, is added to the solution, which is stirred to facilitate the deprotonation of the phenolic hydroxyl group. mdpi.com Subsequently, p-chlorobenzoyl chloride is introduced slowly to the stirred solution. The reaction proceeds at room temperature, and upon completion, the mixture is worked up using an aqueous solution of sodium carbonate to yield the final product. mdpi.com This method has been reported to produce this compound in high yield. mdpi.com

Table 1: Synthesis of this compound using p-Chlorobenzoyl Chloride

Reactant 1 Reactant 2 Reagent Solvent Yield Reference
Phenolic Precursor (e.g., 4-hydroxybenzaldehyde) p-Chlorobenzoyl Chloride Triethylamine DMF 91% mdpi.com

Building Block Capabilities in Advanced Organic Synthesis

This compound is a valuable intermediate, serving as a foundational molecule for constructing more complex chemical architectures, particularly heterocyclic systems. Its dual functionality, possessing both an aldehyde group and a chlorobenzoate ester, allows for diverse reactivity.

Role in One-Pot Condensation Reactions for Heterocyclic Compounds

The compound serves as a key reactant in one-pot condensation reactions to form multi-substituted heterocyclic compounds. researchgate.net A notable example is its use in the synthesis of imidazole (B134444) derivatives. researchgate.netresearchgate.net In a one-pot reaction, this compound is combined with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. researchgate.net This mixture is refluxed for several hours, leading to the formation of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate. researchgate.net This process demonstrates the utility of this compound as an aldehyde source in multi-component reactions, enabling the efficient assembly of complex heterocyclic scaffolds. researchgate.net

Intermediate in the Synthesis of Imidazole Derivatives

Elaborating on its role as a precursor, this compound is a crucial intermediate for creating specific imidazole derivatives. researchgate.net The aldehyde functional group is the key reactive site in these transformations. researchgate.net The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate is achieved by reacting this compound with benzil and ammonium acetate. researchgate.net The reaction, carried out in glacial acetic acid, involves the condensation of the aldehyde with the other components to construct the imidazole ring system. researchgate.net The resulting product was characterized by various spectroscopic methods, confirming the successful incorporation of the this compound backbone into the final imidazole structure. researchgate.net

Table 2: Synthesis of Imidazole Derivative from this compound

Aldehyde Precursor Reactant 2 Reactant 3 Solvent Product Reference
This compound Benzil Ammonium Acetate Glacial Acetic Acid 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate researchgate.net

Precursor for Benzyloxybenzaldehyde Derivatives and Related Scaffolds

While this compound is a critical precursor for heterocyclic systems like imidazoles, its direct conversion to benzyloxybenzaldehyde derivatives is not a commonly documented synthetic pathway in the reviewed literature. mdpi.comresearchgate.net Instead, it is often synthesized as part of a larger library of benzaldehyde (B42025) derivatives for biological evaluation. mdpi.com For instance, studies have prepared this compound alongside various benzyloxybenzaldehyde compounds to screen for specific biological activities, such as the inhibition of aldehyde dehydrogenase (ALDH1A3). mdpi.com In this context, it serves as a related scaffold for structure-activity relationship studies rather than a direct synthetic precursor to benzyloxybenzaldehydes. mdpi.com Its primary role as a precursor is in reactions that utilize its aldehyde functionality to build new ring systems. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Formylphenyl 4 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms. For 4-Formylphenyl 4-chlorobenzoate (B1228818), both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign every proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of 4-Formylphenyl 4-chlorobenzoate provides distinct signals that correspond to the different types of protons in the molecule. The aldehydic proton is the most deshielded, appearing as a singlet at approximately 10.0 ppm. mdpi.comengineering.org.cnresearchgate.net The aromatic protons of the two phenyl rings resonate in the region between 7.34 and 8.16 ppm. Specifically, the protons on the 4-chlorobenzoyl group typically appear as two doublets, while the protons on the 4-formylphenyl group also present as two doublets. mdpi.comengineering.org.cnresearchgate.net

¹H-NMR Spectroscopic Data for this compound
Proton TypeChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzReference
Aldehydic Proton (-CHO)9.96 - 10.03SingletN/A mdpi.comresearchgate.net
Aromatic Protons (4-chlorobenzoyl)8.07 - 8.13Doublet8.6 - 8.8 mdpi.comengineering.org.cn
7.44 - 7.50Doublet8.5 - 8.8 mdpi.comengineering.org.cn
Aromatic Protons (4-formylphenyl)7.91 - 7.97Doublet8.5 - 8.7 mdpi.comengineering.org.cn
7.34 - 7.40Doublet8.5 - 8.7 mdpi.comengineering.org.cn

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon framework of the molecule. The most downfield signal corresponds to the aldehydic carbonyl carbon, typically observed around 190.8-192.5 ppm. mdpi.comresearchgate.net The ester carbonyl carbon appears at a slightly more shielded position, generally between 163.6 and 163.8 ppm. mdpi.comresearchgate.net The aromatic carbons resonate in the range of approximately 122.4 to 155.5 ppm, with the carbon attached to the chlorine atom and the carbons of the formyl-substituted ring showing distinct chemical shifts. mdpi.comengineering.org.cnresearchgate.net

¹³C-NMR Spectroscopic Data for this compound
Carbon TypeChemical Shift (δ) in ppmReference
Aldehydic Carbonyl (C=O)190.83 - 192.51 mdpi.comengineering.org.cnresearchgate.net
Ester Carbonyl (C=O)163.63 - 163.81 mdpi.comengineering.org.cnresearchgate.net
Aromatic Carbons122.43 - 155.51 mdpi.comengineering.org.cnresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed for the ester carbonyl (C=O) stretching vibration, typically around 1741 cm⁻¹. researchgate.netresearchgate.net The aldehyde carbonyl stretching vibration appears at a slightly lower wavenumber, generally in the region of 1701 cm⁻¹. researchgate.net The C-O stretching of the ester group is also identifiable, usually around 1070 cm⁻¹. researchgate.net Additionally, the aromatic C-H and C=C stretching vibrations are observed in their expected regions.

FTIR Spectroscopic Data for this compound
Functional GroupVibrational Frequency (cm⁻¹)Reference
Ester Carbonyl (C=O) Stretch~1741.78 researchgate.netresearchgate.net
Aldehyde Carbonyl (C=O) Stretch~1701.27 researchgate.net
Ester C-O Stretch~1070.47 researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity. For this compound, with a molecular formula of C₁₄H₉ClO₃, the expected molecular weight is approximately 260.67 g/mol . scbt.com High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can determine the exact mass with high precision. The calculated mass for the protonated molecule [M+H]⁺ is 261.02402 Da, and experimental findings are in close agreement with this value. mdpi.comengineering.org.cn The fragmentation pattern observed in the mass spectrum would typically show characteristic fragments corresponding to the loss of the formyl group, the chlorobenzoyl group, or other stable fragments, providing further evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS analyses have been conducted to confirm its molecular formula, C₁₄H₉ClO₃.

In separate studies, the compound was analyzed, typically using Electrospray Ionization (ESI) as the ion source. The results consistently identified the protonated molecule, [M+H]⁺. One study reported a found mass of 261.03153 for the [M+H]⁺ ion, which corresponds closely to the calculated mass of 261.02402. mdpi.com Another investigation provided further corroboration, reporting a calculated m/z of 261.0318 for the [M+H]⁺ ion and finding an experimental value of 261.0322. engineering.org.cn The minute difference between the calculated and observed masses falls well within the accepted margin of error for HRMS, confirming the elemental composition with high confidence.

Molecular FormulaAdduct IonCalculated Mass (m/z)Found Mass (m/z) - Study 1 mdpi.comFound Mass (m/z) - Study 2 engineering.org.cn
C₁₄H₉ClO₃[M+H]⁺261.02402 / 261.0318261.03153261.0322

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar, thermally fragile synthetic molecules, as it typically imparts little excess energy to the analyte, preserving the molecular ion. theanalyticalscientist.com This method is foundational to the mass spectrometric analysis of this compound. mdpi.comengineering.org.cn

In the positive ion mode, the ESI process commonly generates protonated molecules ([M+H]⁺) and other adducts. nih.gov For this compound, the prominent ion observed is the protonated molecule at an m/z corresponding to its molecular weight plus the mass of a proton. mdpi.comengineering.org.cn The use of ESI-MS, especially when coupled with tandem mass spectrometry (MS/MS), serves as a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected parent ion. rsc.org While the compound itself is readily ionized via protonation, the ESI technique is versatile enough to analyze neutral molecules through the formation of anionic adducts, such as with formate (B1220265) or acetate (B1210297), which highlights its broad applicability in chemical analysis. americanlaboratory.com

Ionization TechniquePrimary Ion ObservedSignificance
Electrospray Ionization (ESI)[M+H]⁺ (Protonated Molecule)Confirms the molecular weight of the compound with minimal fragmentation. mdpi.comengineering.org.cn

Integrated Spectroscopic Approaches for Robust Molecular Elucidation

While mass spectrometry provides essential information regarding molecular weight and formula, a truly robust structural elucidation is achieved through an integrated approach, combining MS data with other spectroscopic methods. researchgate.net For this compound, researchers have complemented mass spectrometry with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to build a complete and unambiguous structural profile.

This correlative approach ensures that every aspect of the molecule's structure is verified. HRMS confirms the elemental formula, ¹H and ¹³C NMR spectroscopy maps the carbon-hydrogen framework and atom connectivity, and IR spectroscopy identifies the key functional groups present. For instance, ¹H NMR data for this compound shows characteristic signals for the aldehyde proton (CHO) at approximately δ 10.02-10.05 ppm and distinct doublets for the aromatic protons. mdpi.comengineering.org.cnnih.gov Concurrently, ¹³C NMR spectra confirm the presence of carbons from the carbonyl groups (ester and aldehyde) and the aromatic rings. mdpi.comengineering.org.cn IR spectroscopy further supports this by showing characteristic absorption bands for the ester C=O stretch (around 1728-1741 cm⁻¹) and the aldehyde C=O stretch (around 1683-1699 cm⁻¹). nih.gov

The consistency across these diverse spectroscopic techniques provides unequivocal evidence for the structure of this compound.

Spectroscopic TechniqueKey Finding for this compoundReference
HRMS (ESI)Confirmed molecular formula C₁₄H₉ClO₃ via detection of [M+H]⁺ at m/z ≈ 261.03. mdpi.comengineering.org.cn
¹H NMRAldehyde proton signal at δ ≈ 10.02-10.05 ppm; aromatic proton signals at δ ≈ 7.34-8.16 ppm. mdpi.comengineering.org.cnnih.gov
¹³C NMRAldehyde carbon at δ ≈ 190.89 ppm; ester carbonyl at δ ≈ 163.69 ppm. mdpi.com
IREster C=O stretch at ~1728 cm⁻¹; Aldehyde C=O stretch at ~1683 cm⁻¹. nih.gov

Computational and Theoretical Chemistry Investigations of 4 Formylphenyl 4 Chlorobenzoate

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Binding Affinity Predictions with Biological Receptors (e.g., COX-2, Lactate (B86563) Dehydrogenase)

Molecular docking studies have been performed to predict the binding affinity of 4-Formylphenyl 4-chlorobenzoate (B1228818) and its derivatives with various biological receptors, including Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase (LDH).

A study involving a derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, predicted its potential as an anti-inflammatory agent by targeting the COX-2 receptor. The docking results showed a binding energy of -8.18 kcal/mol on chain A of the receptor, which was lower than the starting material, vanillin (B372448) (-4.96 kcal/mol), suggesting a better activity. fip.orgfip.org

In another investigation, a derivative of 4-Formylphenyl 4-chlorobenzoate, specifically 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, was screened in silico against human lactate dehydrogenase (LDHA). The results indicated a strong binding affinity with a binding energy of -9.7 kcal/mol, suggesting its potential as an inhibitor of this enzyme. researchgate.net

Table 1: Predicted Binding Affinities of this compound Derivatives

DerivativeReceptorBinding Energy (kcal/mol)
4-formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2 (Chain A)-8.18 fip.orgfip.org
4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoateLactate Dehydrogenase (LDHA)-9.7 researchgate.net

Analysis of Amino Acid Residue Interactions and Free Energy Calculations

The interaction between the ligand and the amino acid residues at the active site of the receptor is crucial for its inhibitory activity. For the 4-formyl-2-methoxyphenyl-4-chlorobenzoate compound, interactions with amino acid residues of the COX-2 receptor were observed, including with Ser353. fip.org The lower free energy of the synthesized compound (-8.18 kcal/mol) compared to vanillin further supports its potential for greater anti-inflammatory activity. fip.org

In the case of the imidazole (B134444) derivative of this compound targeting LDHA, the docking analysis revealed significant interactions. researchgate.net The strongest interactions were observed with Ala167, involving both hydrogen bonding with the N-H of the imidazole ring and π-stacking with the aromatic ring. researchgate.net Additionally, Arg168 was found to form a hydrogen bond with the carbonyl group of the ester. researchgate.net These interactions contribute to the high binding affinity and the potential of this derivative as an LDHA inhibitor. researchgate.netresearchgate.net

In Silico Studies for Structure-Function Relationships and Predictive Modeling

In silico studies are instrumental in understanding the structure-activity relationships (SAR) of compounds like this compound. mdpi.com By modifying the chemical structure and observing the effects on biological activity, researchers can design more potent and selective molecules. fip.org

For instance, the modification of vanillin's phenolic hydroxyl group by adding an aromatic ring, a carbonyl group, and a halogen to create 4-formyl-2-methoxyphenyl-4-chlorobenzoate was intended to enhance its bioactivity by increasing its lipophilic properties. fip.org Predictive modeling based on docking studies suggested that this derivative would have better anti-inflammatory activity than vanillin. fip.orgfip.org

Similarly, the synthesis and in silico screening of an imidazole derivative of this compound against LDHA demonstrated how computational methods can validate the potential of a synthesized compound as a targeted inhibitor. researchgate.netresearchgate.net These predictive studies are crucial for guiding further experimental work and optimizing lead compounds.

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations provide fundamental insights into the electronic structure, molecular geometry, and vibrational properties of molecules. nih.gov These calculations are essential for a deeper understanding of a compound's reactivity and spectroscopic characteristics.

Optimization of Molecular Geometries and Conformational Analysis

Density Functional Theory (DFT) calculations are commonly used to optimize the molecular geometry of compounds. illinois.eduscience.gov For derivatives of this compound, methods like B3LYP with various basis sets are employed to determine the most stable conformation and to calculate geometric parameters such as bond lengths and angles. science.govresearchgate.net For example, in a related compound, 4-chlorophenyl 4-chlorobenzoate, the dihedral angle between the two benzene (B151609) rings was determined to be 47.98 (7)°. nih.gov Such information is vital for understanding the three-dimensional structure of the molecule and how it fits into a receptor's binding site.

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational frequency calculations are performed to correlate theoretical data with experimental spectroscopic results, such as those from Fourier-transform infrared (FTIR) spectroscopy. illinois.edu For this compound, the FTIR spectrum shows characteristic peaks for the ester C=O stretch at 1741.78 cm⁻¹ and the aldehyde C=O stretch at 1701.27 cm⁻¹. researchgate.netresearchgate.net Theoretical calculations of vibrational frequencies, often scaled to improve agreement with experimental data, help in the precise assignment of these spectral bands. researchgate.netnih.gov

Table 2: Experimental FTIR Peaks for this compound

Functional GroupWavenumber (cm⁻¹)
Ester C=O1741.78 researchgate.netresearchgate.net
Aldehyde C=O1701.27 researchgate.net
C-O1070.47 researchgate.net

Investigation of Electronic Structure and Reactivity Descriptors

Computational and theoretical chemistry studies provide profound insights into the electronic characteristics and reactivity of molecules. For this compound, understanding its electronic structure is key to predicting its behavior in chemical reactions and its potential applications. The primary tools for this investigation are methods rooted in quantum mechanics, such as Density Functional Theory (DFT), which allow for the calculation of molecular orbitals and other electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The difference between these two energies, known as the HOMO-LUMO gap, is a critical parameter that helps determine the molecule's kinetic stability, chemical hardness, and electrical transport properties. docksci.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. docksci.com

Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These descriptors, including electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. docksci.com

Electronegativity (χ): Represents the power of an atom or molecule to attract electrons. docksci.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system. It is the negative of electronegativity. docksci.com

Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. docksci.com

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. docksci.com

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment. docksci.com

While specific DFT calculations detailing the precise HOMO-LUMO energy values and reactivity descriptors for this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a theoretical understanding. The presence of the electron-withdrawing formyl (-CHO) and chloro (-Cl) groups, as well as the ester linkage, significantly influences the electronic distribution across the molecule.

Another powerful tool for visualizing reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de For this compound, one would anticipate negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl and ester groups, highlighting them as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. uni-muenchen.de

The following table outlines the key reactivity descriptors that are typically derived from computational studies.

DescriptorFormulaSignificance
Electronegativity (χ) χ ≈ - (EHOMO + ELUMO) / 2Measures the ability to attract electrons. docksci.com
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape. docksci.com
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to charge transfer. docksci.com
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates polarizability. docksci.com
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity to accept electrons. docksci.com
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability. ossila.com

Advanced Applications in Chemical Sciences Based on 4 Formylphenyl 4 Chlorobenzoate

Applications in Materials Chemistry and Advanced Functional Materials

The unique arrangement of aromatic rings and reactive functional groups in 4-Formylphenyl 4-chlorobenzoate (B1228818) provides a platform for constructing complex organic molecules with desirable material properties.

Design and Development of Functional Organic Materials

4-Formylphenyl 4-chlorobenzoate serves as a key building block in the synthesis of novel functional organic materials. Its aldehyde group offers a convenient site for derivatization, allowing for the construction of larger, more complex molecular architectures. A notable application is in the synthesis of iminobenzoates, which are explored for their potential luminescent and liquid crystalline properties.

In one synthetic approach, this compound is reacted with hydrazides in methanol. This condensation reaction targets the aldehyde group, forming an imine linkage and yielding extended iminobenzoate structures. nih.gov These derivatives can be further modified, for instance at terminal pyrazine (B50134) moieties, to tune their electronic and material properties. nih.gov The synthesized iminobenzoates are characterized using various spectroanalytical techniques to confirm their structure and purity. nih.gov While the initial iminobenzoates may not be liquid crystals themselves, suitable substitutions could induce such properties. nih.gov

Table 1: Properties of an Iminobenzoate Derivative Synthesized from this compound. nih.gov
Compound NameAppearanceYieldMelting Point (°C)Key IR Peaks (cm⁻¹)
4-[(E)-(Pyrazine-2-carboylimino)methyl]phenyl 4-chlorobenzoateWhite shiny crystals84%287–2951732 (Ester C=O), 1674 (Amide C=O), 1591 (C=N)

Role in Liquid Crystalline Systems (based on general benzoate (B1203000) applications)

While this compound itself is not a liquid crystal, its core phenyl benzoate structure is a fundamental component in many liquid crystalline compounds. google.combohrium.comresearchgate.net Liquid crystals are a state of matter exhibiting properties between those of conventional liquids and solid crystals, characterized by long-range orientational order. derpharmachemica.com Benzoate derivatives are widely studied for their ability to form various liquid crystal phases (mesophases), such as nematic and smectic phases. researchgate.netderpharmachemica.com

The nematic phase consists of molecules that are directionally aligned but have no positional order, while the smectic phase has molecules aligned in layers. derpharmachemica.com The specific properties of phenyl benzoate-based liquid crystals can be finely tuned through structural modifications:

Molecular Core: The rigidity of the phenyl benzoate core contributes to the stability of the liquid crystalline state. Naphthalene-based benzoates, for example, tend to exhibit broader and more thermally stable liquid crystal ranges compared to their phenyl benzoate analogues. bohrium.com

Terminal Groups: The addition of flexible alkyl or alkoxy chains influences the melting point and the type of mesophase formed. derpharmachemica.com The presence of terminal polar groups, such as a cyano or a fluorine atom, can significantly alter the dielectric anisotropy, a key property for display applications. google.com

Lateral Substitution: Adding substituents to the side of the molecular core can lower the melting point of the mesogen. derpharmachemica.com

Given these principles, benzoate-based liquid crystals are crucial in technological applications, including conventional and unconventional Liquid Crystal Displays (LCDs) and other electronic devices. google.comderpharmachemica.com

Exploration in Medicinal Chemistry Precursor Development (as a chemical entity)

The structure of this compound is a valuable starting point for the synthesis of more complex molecules aimed at biological targets. Its aldehyde and ester groups serve as reactive handles for building novel chemical entities for medicinal research.

Synthesis of Novel Chemical Entities with Potential Enzyme Inhibition Properties

This compound has been successfully used as a precursor for the synthesis of potential enzyme inhibitors. A key example is its role in creating inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme that is overexpressed in many cancer cells and is a target for cancer therapy. researchgate.net

In a documented synthesis, this compound is the starting aldehyde in a one-pot condensation reaction with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) to form 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate. tandfonline.com In silico molecular docking studies of this imidazole (B134444) derivative revealed a high binding affinity at the active site of the human lactate dehydrogenase A (LDHA) receptor, suggesting its potential as an inhibitor. researchgate.nettandfonline.com This approach highlights a strategy where the precursor is used to build a larger molecule that fits into the enzyme's active site. tandfonline.com

This strategy is not limited to LDH. The development of benzaldehyde (B42025) derivatives as inhibitors for other enzymes, such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is implicated in cancer stem cell survival, has also been explored. derpharmachemica.com Similarly, computational studies on related structures like 4-formyl-2-methoxyphenyl-4-chlorobenzoate predict potential anti-inflammatory activity through inhibition of the COX-2 enzyme. researchgate.net

Table 2: Example of a Novel Chemical Entity Synthesized from this compound for Enzyme Inhibition Studies. researchgate.nettandfonline.com
Derivative NameTarget EnzymeSynthesis MethodBinding Energy (in silico)Significance
4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoateLactate Dehydrogenase A (LDHA)One-pot condensation-9.7 kcal/molHigh binding affinity suggests potential as an anti-cancer lead by inhibiting a key enzyme in cancer cell metabolism.

Strategies for Structural Modification to Probe Biological Activity in Research

The chemical versatility of this compound allows for systematic structural modifications to explore structure-activity relationships (SAR). The primary sites for modification are the aldehyde and ester functionalities, which allow for the attachment of various other chemical moieties.

Key derivatization strategies include:

Condensation Reactions: The aldehyde group readily undergoes condensation with amines and related compounds. Its reaction with benzil and ammonium acetate to form a substituted imidazole ring is a prime example of creating a complex heterocyclic system from a simple aldehyde precursor. researchgate.nettandfonline.com

Imine Formation: Reaction with hydrazides leads to the formation of iminobenzoates, introducing a new linkage and extending the molecular structure, which can be used to probe interactions with biological targets. nih.gov

Reduction and Oxidation: The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, enabling the exploration of how this specific functional group contributes to biological activity. derpharmachemica.com

These modifications are strategically employed to enhance the affinity of the resulting molecules for enzyme active sites or cellular receptors, forming the basis of rational drug design and discovery. derpharmachemica.comtandfonline.com

Derivatization Strategies for Analytical Methodologies

The presence of a reactive aldehyde group makes this compound a candidate for derivatization in analytical chemistry. Derivatization is often used to enhance the detectability of an analyte or to enable its separation and quantification. While specific applications for this compound are not widely documented, its structure lends itself to established analytical strategies.

The aldehyde functionality is particularly useful for creating derivatives with strong chromophoric (color-absorbing) or fluorophoric (fluorescent) properties. Potential strategies include:

Hydrazone Formation: The compound can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). This classic reaction produces a brightly colored 2,4-dinitrophenylhydrazone derivative, which can be easily quantified using UV-Visible spectrophotometry.

Schiff Base Formation: Reaction with primary amines results in the formation of a Schiff base (an imine). If the amine reagent contains a fluorescent group, the resulting Schiff base will also be fluorescent, allowing for highly sensitive detection using fluorimetry.

Furthermore, related structures like 2-formylphenyl boronic acid are used in three-component derivatization protocols to determine the enantiomeric purity of chiral compounds using NMR spectroscopy. bath.ac.uk This suggests a potential, albeit more complex, application where the formyl group of this compound could act as a chemical handle to link to chiral auxiliaries for similar analytical purposes. These potential derivatization pathways highlight the compound's utility as a versatile reagent, not only for synthesis but also for the development of new analytical methods.

Enhancement of Chromatographic Separation and Detection

Pre-column derivatization is a powerful technique in reversed-phase HPLC (RP-HPLC) for analyzing compounds that lack a suitable chromophore or have poor chromatographic retention. sci-hub.boxnih.gov By reacting an analyte with a derivatizing agent, a new product with enhanced detectability (e.g., by UV-Vis or fluorescence detectors) and improved chromatographic behavior is formed. While this compound itself is not a traditional derivatizing agent, its derivatives are utilized in chromatographic separations. For instance, the synthesis of iminobenzoates by reacting this compound with pyrazine derivatives creates compounds with different retention characteristics that can be analyzed chromatographically. nih.gov

The monitoring of chemical reactions often relies on chromatographic techniques. Thin Layer Chromatography (TLC) has been used to track the progress of syntheses involving this compound derivatives, using eluent systems such as chloroform:ethyl acetate to separate the product from the initial reactants. fip.org

Furthermore, derivatives of similar structures, like monochlorobenzoates, have been successfully employed as derivatizing agents for the enantioseparation of chiral alcohols by HPLC. scirp.org This suggests that this compound could be a precursor for developing new chiral derivatizing agents. The separation of these derivatives is typically achieved on chiral stationary phases (CSPs), where the distinct stereochemistry of the derivatized analytes leads to differential interactions with the CSP and thus, separation. scirp.org

The table below summarizes chromatographic conditions used for compounds structurally related to this compound, illustrating typical parameters for their analysis.

CompoundChromatographic MethodStationary PhaseMobile PhaseApplication
4-Fluorophenyl 4-chlorobenzoateReverse Phase HPLCNewcrom R1Acetonitrile (MeCN) and water with phosphoric acidAnalysis and impurity isolation sielc.com
4-Formyl-2-methoxyphenyl-4-chlorobenzoateThin Layer Chromatography (TLC)Silica GelChloroform:Ethyl Acetate (2:1)Reaction monitoring fip.org
Chiral alcohol chlorobenzoate derivativesHPLCDinitrobenzoylphenylglycine (DNBPG) CSPNot specifiedEnantioseparation scirp.org

Chemical Modifications for Improved Spectroscopic Analysis

Chemical modifications of this compound can lead to new compounds with altered and potentially enhanced spectroscopic properties, which is advantageous for analysis and characterization. The primary sites for modification are the formyl group and the aromatic rings.

The formyl group is particularly reactive and can be converted into other functional groups, such as imines, which significantly alters the spectroscopic signature of the molecule. For example, the reaction of this compound with pyrazine-2-carbohydrazide (B1222964) results in the formation of 4-[(E)-(Pyrazine-2-carboylimino)methyl]phenyl 4-chlorobenzoate. nih.gov This modification introduces new signals in the ¹H NMR spectrum, notably the imine proton (HC=N) and the amide proton (CONH), and shifts the signals of the aromatic protons. nih.gov

The following table presents a comparison of the key spectroscopic data for this compound and one of its imine derivatives. nih.govmdpi.com

Compound¹H NMR (δ, ppm) Key SignalsIR (ν, cm⁻¹) Key AbsorptionsMass Spec (m/z)
This compound9.96 (s, 1H, CHO), 8.07 (d, 2H, ArH), 7.91 (d, 2H, ArH), 7.44 (d, 2H, ArH), 7.34 (d, 2H, ArH) mdpi.com1728 (C=O, ester), 1683 (C=O, aldehyde) nih.gov261.03 [M+H]⁺ mdpi.com
4-[(E)-(Pyrazine-2-carboylimino)methyl]phenyl 4-chlorobenzoate12.32 (s, 1H, CONH), 9.27 (s, 1H, Pyrazine-H), 8.68 (s, 1H, HC=N) nih.gov3292 (N-H), 1732 (C=O, ester), 1674 (C=O, amide), 1591 (C=N) nih.gov380 [M]⁺ nih.gov

Furthermore, substitutions on the benzoate ring can influence the electronic environment of the entire molecule, leading to predictable shifts in spectroscopic data. A comparative analysis of 4-formylphenyl esters with different para-substituents on the benzoate ring (e.g., -Cl, -F, -NO₂) reveals trends in their ¹H and ¹³C NMR spectra. For instance, the electron-withdrawing nitro group in 4-formylphenyl 4-nitrobenzoate (B1230335) causes a downfield shift of the aldehyde proton signal compared to the chloro- and fluoro-analogs, reflecting its strong deshielding effect. mdpi.com

The table below details the aldehyde proton chemical shift for various para-substituted 4-formylphenyl benzoates. mdpi.com

CompoundPara-substituentAldehyde Proton (CHO) ¹H NMR Chemical Shift (δ, ppm)
4-Formylphenyl 4-fluorobenzoate-F10.03 mdpi.com
This compound-Cl9.96 mdpi.com
4-Formylphenyl 4-nitrobenzoate-NO₂9.98 mdpi.com

These modifications and the resulting spectroscopic shifts are crucial for structure elucidation and for developing molecules with specific spectroscopic properties for various analytical applications.

Q & A

Basic: What are the key considerations for synthesizing 4-formylphenyl 4-chlorobenzoate with high purity?

Methodological Answer:
Synthesis typically involves esterification between 4-chlorobenzoic acid derivatives and 4-formylphenol. Critical steps include:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to convert 4-chlorobenzoic acid to its reactive acyl chloride or active ester form .
  • Controlled reaction conditions : Maintain anhydrous conditions (e.g., dry dichloromethane) and a temperature range of 0–25°C to minimize side reactions like hydrolysis or oxidation of the formyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is essential to isolate the product. Purity can be verified via HPLC (≥95% by area) or melting point analysis .

Basic: How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for aromatic intermediates) or LC-MS to identify hydrolyzed products (e.g., 4-chlorobenzoic acid and 4-formylphenol) .
  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. For solution-phase studies, reflux in polar aprotic solvents (e.g., DMF) and track stability via <sup>1</sup>H NMR .

Advanced: How do contradictory data on microbial degradation pathways of 4-chlorobenzoate derivatives inform experimental design for studying this compound?

Methodological Answer:
Conflicting reports on biodegradation mechanisms (e.g., aerobic vs. anaerobic pathways) necessitate:

  • Strain selection : Use Pseudomonas sp. CBS3 or Alcaligenes sp. ALP83, which express 4-chlorobenzoate:CoA ligase (CBL) and dehalogenase systems .
  • Metabolite profiling : Employ GC-MS or <sup>13</sup>C-labeled substrates to track intermediates like 4-hydroxybenzoate or 4-chlorobenzoyl-CoA .
  • Enzyme inhibition studies : Add coenzyme A (CoA) or ATP analogs to validate the ligase-dependent pathway .
    Contradiction Resolution : Some studies report toxicity of 4-chlorobenzoate metabolites in soil microcosms due to incomplete degradation . Address this by pre-acclimating microbial consortia or using engineered strains with enhanced thioesterase activity .

Advanced: What structural insights guide the rational design of this compound analogs for enzyme-binding studies?

Methodological Answer:

  • Crystallographic data : The 140° domain movement in 4-chlorobenzoate:CoA ligase (CBL) reveals a conserved ATP-binding pocket and aryl-binding site. Use PyMOL or Coot to model substitutions (e.g., halogen or formyl group modifications) .
  • Kinetic assays : Measure Km and Vmax for analogs using spectrophotometric ATP/NADH-coupled assays. For example, 4-formyl substitution may reduce binding affinity due to steric hindrance .
  • Computational docking : Utilize AutoDock Vina to predict binding modes and prioritize analogs with lower ΔG values .

Basic: What spectroscopic techniques are optimal for confirming the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Key signals include the formyl proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.3 ppm for para-substituted benzene rings) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and formyl group (C=O stretch at ~1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Exact mass should match C14H9ClO3<sup>+</sup> (calculated [M+H]<sup>+</sup> = 260.0245) .

Advanced: How can researchers resolve discrepancies in reported enzymatic activity data for 4-chlorobenzoate:CoA ligase (CBL) with this compound?

Methodological Answer:
Discrepancies often arise from:

  • Substrate inhibition : Test activity across a range of substrate concentrations (0.1–10 mM) to identify non-Michaelis-Menten behavior .
  • Assay conditions : Standardize ATP/Mg²⁺ ratios (e.g., 5 mM ATP, 10 mM MgCl₂) and monitor pyrophosphate (PPi) release via malachite green assay .
  • Protein purity : Use SDS-PAGE (≥90% purity) and Bradford assay for quantification .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis/purification steps .
  • Waste disposal : Collect chlorinated byproducts in halogenated waste containers for incineration .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does this compound interact with soil microbial communities in biodegradation studies?

Methodological Answer:

  • Microcosm setup : Spike soil with 100–500 ppm compound and monitor via HPLC for parent compound/metabolites (e.g., 4-hydroxybenzoate) .
  • Toxicity assessment : Measure microbial viability via ATP luminescence assays. Note that 4-chlorobenzoate intermediates may inhibit growth unless degradative pathways are fully functional .
  • Metagenomic analysis : Use 16S rRNA sequencing to track shifts in Pseudomonas or Sphingomonas populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.